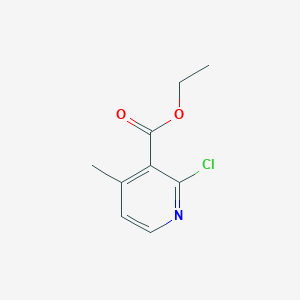

Ethyl 2-chloro-4-methylnicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-4-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-6(2)4-5-11-8(7)10/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCWUIFQBCQSAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472148 | |

| Record name | ethyl 2-chloro-4-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50840-02-3 | |

| Record name | ethyl 2-chloro-4-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-chloro-4-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of Ethyl 2-chloro-4-methylnicotinate, a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor to the anti-AIDS drug Nevirapine. This document compiles available data on its structural and physical characteristics, alongside standardized experimental protocols for their determination.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain parameters are based on computational predictions and should be considered as such.

| Property | Value | Data Type |

| Molecular Formula | C₉H₁₀ClNO₂ | Experimental |

| Molar Mass | 199.63 g/mol | Calculated |

| Boiling Point | 274.7 ± 35.0 °C | Predicted[1] |

| Density | 1.25 ± 0.1 g/cm³ | Predicted[1] |

| Melting Point | Not available | - |

| Solubility | Soluble in methanol, ethanol, DMSO, chloroform | Inferred |

| pKa | -0.52 ± 0.10 | Predicted[1] |

Spectroscopic Data

Table 2.1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (methyl on ring) | 2.4 - 2.6 | Singlet |

| OCH₂CH₃ (ethyl ester) | 1.3 - 1.5 | Triplet |

| OCH₂CH₃ (ethyl ester) | 4.3 - 4.5 | Quartet |

| Aromatic Protons | 7.0 - 8.5 | Multiplet |

Table 2.2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| CH₃ (methyl on ring) | 18 - 22 |

| OCH₂C H₃ (ethyl ester) | 13 - 15 |

| OC H₂CH₃ (ethyl ester) | 60 - 63 |

| Aromatic Carbons | 120 - 155 |

| C=O (ester carbonyl) | 164 - 168 |

| C-Cl (aromatic) | 145 - 150 |

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound. These are generalized protocols applicable to this class of organic compounds.

3.1. Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity.

-

Apparatus: Mel-Temp apparatus or similar melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C per minute initially.

-

A more gradual heating rate of 1-2 °C per minute is applied as the temperature approaches the expected melting point.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

-

3.2. Solubility Determination

Understanding the solubility profile is essential for reaction setup, purification, and formulation.

-

Apparatus: Test tubes, vortex mixer, analytical balance.

-

Procedure:

-

A known mass (e.g., 10 mg) of this compound is placed into a series of test tubes.

-

A specific volume (e.g., 1 mL) of a selected solvent (e.g., methanol, ethanol, DMSO, chloroform) is added to each test tube.

-

The mixtures are agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

The samples are allowed to stand, and visual inspection is used to determine if the solid has completely dissolved.

-

If the compound dissolves, it is recorded as "soluble." If not, it is "insoluble" or "sparingly soluble" under these conditions. For quantitative solubility, incremental amounts of the solute are added to a known volume of solvent until saturation is reached.

-

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

Apparatus: NMR spectrometer (e.g., 300 MHz or higher), 5 mm NMR tubes, deuterated solvents (e.g., CDCl₃, DMSO-d₆).

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

-

The solution is then transferred to an NMR tube.

-

-

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.

-

A standard single-pulse experiment is typically used.

-

Key acquisition parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are averaged.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled single-pulse experiment is commonly employed.

-

A wider spectral width of about 240 ppm is used.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

The resulting spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Synthesis Workflow

This compound is a key intermediate in the synthesis of 2-chloro-3-amino-4-methylpyridine, a precursor for the non-nucleoside reverse transcriptase inhibitor, Nevirapine. A common synthetic route is outlined below.

Caption: Synthesis workflow for this compound and its subsequent conversion.

References

An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of Ethyl 2-chloro-4-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) characteristics and a representative synthetic pathway for Ethyl 2-chloro-4-methylnicotinate. Due to the limited availability of public experimental NMR data for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds and established spectroscopic principles. This information is intended to serve as a valuable resource for the identification, characterization, and synthesis of this and related heterocyclic compounds.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from known chemical shifts of analogous structures, such as ethyl nicotinate and other substituted pyridines, and take into account the electronic effects of the chloro and methyl substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |

| H-5 | ~8.1 | d | ~5.0 | 1H |

| H-6 | ~7.1 | d | ~5.0 | 1H |

| -OCH₂CH₃ | ~4.4 | q | ~7.1 | 2H |

| -CH₃ (ring) | ~2.4 | s | - | 3H |

| -OCH₂CH₃ | ~1.4 | t | ~7.1 | 3H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) |

| C=O | ~165 |

| C-2 | ~152 |

| C-6 | ~150 |

| C-4 | ~148 |

| C-3 | ~130 |

| C-5 | ~122 |

| -OCH₂CH₃ | ~62 |

| -CH₃ (ring) | ~18 |

| -OCH₂CH₃ | ~14 |

Experimental Protocols

The following are generalized protocols for the acquisition of ¹H and ¹³C NMR spectra, applicable to compounds such as this compound.

¹H NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition: A standard single-pulse experiment is typically used. For a moderately concentrated sample, 8 to 16 scans are generally sufficient. Key parameters include an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.

-

Data Processing: A Fourier transform is applied to the free induction decay (FID) to obtain the spectrum. The spectrum is then phased, and the chemical shift axis is calibrated to the TMS signal at 0 ppm. The peaks are integrated to determine the relative proton ratios.

¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent and transferred to a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer operating at a ¹³C frequency of 75 MHz or higher is used.

-

Data Acquisition: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) is employed. The spectral width is set to approximately 240 ppm. To ensure full relaxation of all carbon nuclei, especially quaternary carbons, an acquisition time of at least 1 second and a relaxation delay of 2-5 seconds are used.

-

Data Processing: The acquired FID is processed with a Fourier transform. The resulting spectrum is phased and the chemical shifts are referenced to the solvent peak or TMS.

Synthetic Workflow

The synthesis of this compound can be achieved through a multi-step process starting from readily available commercial reagents. A representative synthetic pathway is outlined in the workflow diagram below. This process involves the condensation of ethyl cyanoacetate and acetone, followed by reaction with a formamide acetal, cyclization, and subsequent ammonolysis and degradation to yield related compounds, with this compound being a key intermediate.[1]

Caption: Synthetic workflow for this compound.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 2-chloro-4-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric behavior of Ethyl 2-chloro-4-methylnicotinate, a key intermediate in pharmaceutical synthesis. Understanding its fragmentation pattern is crucial for unambiguous identification, purity assessment, and metabolite profiling during drug development. This document outlines the predicted fragmentation pathways based on established principles of mass spectrometry and data from structurally related compounds, details experimental protocols for its analysis, and presents a visual representation of the fragmentation cascade.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) is predicted to follow a series of characteristic steps, primarily driven by the lability of the ester group and the influence of the chloro and methyl substituents on the pyridine ring. The nominal mass of the molecular ion [M]•+ is 199 m/z (for ³⁵Cl) and 201 m/z (for ³⁷Cl) with an expected isotopic ratio of approximately 3:1.

The primary fragmentation pathways are hypothesized to be:

-

Loss of the Ethoxy Radical: The most favorable initial fragmentation is the cleavage of the C-O bond of the ester, leading to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a stable acylium ion.

-

Loss of Ethylene: Another common fragmentation for ethyl esters is the McLafferty rearrangement, involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule.

-

Loss of the Ethyl Group: Alpha-cleavage adjacent to the carbonyl group can result in the loss of an ethyl radical (•CH₂CH₃).

-

Cleavage of the Ester Group: Fragmentation can also occur with the loss of the entire ethoxycarbonyl group (•COOCH₂CH₃).

-

Ring Fragmentation: Subsequent fragmentation of the pyridine ring can occur, although these fragments are typically of lower abundance.

Tabulated Summary of Predicted Fragments

| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Fragment Identity | Neutral Loss | Fragmentation Pathway |

| 199 | 201 | [M]•+ (Molecular Ion) | - | - |

| 170 | 172 | [M - C₂H₅]⁺ | •C₂H₅ | Loss of ethyl radical |

| 154 | 156 | [M - OC₂H₅]⁺ | •OC₂H₅ | Loss of ethoxy radical |

| 126 | 128 | [M - COOC₂H₅]⁺ | •COOC₂H₅ | Loss of ethoxycarbonyl group |

| 111 | - | [C₅H₄NCl]⁺ | C₂H₅O₂ | Fragmentation of the ester and ring |

| 78 | - | [C₅H₄N]⁺ | Cl, C₂H₅O₂ | Loss of chlorine and ester fragments |

Experimental Protocols for Mass Spectrometry Analysis

The following protocols describe standard methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column (or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-350.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

For less volatile samples or for the analysis of potential metabolites, LC-MS with an Electrospray Ionization (ESI) source is recommended.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) coupled to a Mass Spectrometer with an ESI source.

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 5% B.

-

1-10 min: 5% to 95% B.

-

10-12 min: 95% B.

-

12-12.1 min: 95% to 5% B.

-

12.1-15 min: 5% B.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

Scan Range: m/z 50-400.

Visualization of Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways of this compound.

Caption: Predicted primary fragmentation of this compound.

Caption: General experimental workflow for MS analysis.

An In-depth Technical Guide to Ethyl 2-chloro-4-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloro-4-methylnicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry. Its primary importance lies in its role as a key intermediate in the synthesis of pharmacologically active compounds, most notably the anti-AIDS drug Nevirapine.[1] This guide provides a comprehensive overview of its chemical identity, structure, properties, synthesis, and its pivotal role in the manufacturing of Nevirapine.

Chemical Identity and Structure

The structural formula of this compound features a pyridine ring substituted with a chloro group at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate group at the 3-position.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 50840-02-3[2] |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol [2] |

| IUPAC Name | Ethyl 2-chloro-4-methylpyridine-3-carboxylate |

| Synonyms | 2-Chloro-4-methyl-nicotinic acid ethyl ester[2] |

Chemical Structure:

Caption: 2D structure of this compound.

Physical and Chemical Properties

Detailed experimental data for the physical properties of this compound are not widely available in the public domain. The following table summarizes predicted values.

Table 2: Physical and Chemical Properties

| Property | Value |

| Boiling Point | 274.7 ± 35.0 °C (Predicted)[2] |

| Density | 1.23 ± 0.1 g/cm³ (Predicted)[2] |

Synthesis

This compound is synthesized as an intermediate in a multi-step reaction sequence. A patented method describes its formation through the cyclization of a conjugated enamine.[1]

Synthetic Pathway Overview

The synthesis involves the following key transformations:

-

Condensation of ethyl cyanoacetate and acetone.

-

Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a conjugated enamine.

-

Cyclization of the enamine using hydrochloric acid and ethanol to yield this compound.[1]

Caption: Synthetic pathway to this compound.

Experimental Protocol (General Procedure for Cyclization)

While a detailed experimental protocol for the synthesis of this compound is not explicitly provided in the available literature, a general procedure for the cyclization step can be outlined based on the patent description.[1]

-

Reaction Setup: The conjugated enamine (condensation compound II) is dissolved in ethanol in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Acidification: Hydrochloric acid is added to the solution to catalyze the cyclization reaction.

-

Reaction: The mixture is heated to reflux and maintained at this temperature until the reaction is complete, as monitored by a suitable technique such as thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then subjected to a work-up procedure, which may involve neutralization and extraction with an organic solvent. Further purification can be achieved by column chromatography.

Application in the Synthesis of Nevirapine

This compound is a crucial intermediate in the synthesis of 2-chloro-3-amino-4-picoline (CAPIC), which is a key building block for the anti-AIDS drug Nevirapine.[1][3]

Role in the Synthetic Pathway to Nevirapine

The synthesis of Nevirapine from this compound involves the following steps:

-

Ammonolysis: this compound is treated with ammonia to form 2-chloro-4-methyl-nicotinamide.[1]

-

Hofmann Degradation: The resulting amide undergoes a Hofmann degradation reaction to yield 2-chloro-3-amino-4-methylpyridine (CAPIC).[1]

-

Coupling and Cyclization: CAPIC is then coupled with another key intermediate, typically a 2-cyclopropylaminonicotinic acid derivative, followed by cyclization to form the final Nevirapine drug substance.[4]

Caption: Role of this compound in Nevirapine synthesis.

Experimental Protocol for Ammonolysis

The following is a representative experimental protocol for the ammonolysis of this compound as described in a patent.[1]

-

Reaction Setup: 48g (0.24 mol) of this compound and 80g of ethylene glycol are added to a reaction vessel.

-

Reaction: The temperature is raised to 120°C, and ammonia gas is passed through the solution for 24 hours. The reaction progress is monitored by TLC.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and 20g of water is added. The layers are separated, and the aqueous layer is extracted three times with 20 ml of dichloromethane.

-

Isolation: The organic phases are combined and concentrated to yield 2-chloro-4-methyl-nicotinamide.[1]

Spectroscopic and Analytical Data

¹H NMR Spectroscopy (Reference)

Table 3: Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Pyridine-H | 7.0 - 8.5 | d |

| Pyridine-H | 7.0 - 8.5 | d |

| -OCH₂CH₃ | 4.1 - 4.4 | q |

| -CH₃ | 2.3 - 2.6 | s |

| -OCH₂CH₃ | 1.2 - 1.5 | t |

¹³C NMR Spectroscopy (Reference)

Table 4: Expected ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (ppm) |

| C=O | 160 - 170 |

| Pyridine-C (substituted with Cl) | 150 - 160 |

| Pyridine-C (substituted with C) | 145 - 155 |

| Pyridine-C | 120 - 140 |

| Pyridine-C | 120 - 140 |

| Pyridine-C | 120 - 140 |

| -OCH₂CH₃ | 60 - 65 |

| -CH₃ | 15 - 25 |

| -OCH₂CH₃ | 10 - 15 |

Infrared (IR) Spectroscopy (Reference)

Table 5: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Ester) | 1720 - 1740 |

| C=N, C=C (Aromatic) | 1400 - 1600 |

| C-O (Ester) | 1100 - 1300 |

| C-Cl | 600 - 800 |

Mass Spectrometry (MS) (Reference)

Table 6: Expected Mass Spectrometry Fragments

| m/z | Interpretation |

| 199/201 | [M]⁺ molecular ion peak (with isotopic pattern for Cl) |

| 170/172 | [M - C₂H₅]⁺ |

| 154/156 | [M - OCH₂CH₃]⁺ |

| 126/128 | [M - COOCH₂CH₃]⁺ |

General Experimental Protocol for Spectroscopic Analysis

The following provides a general protocol for obtaining spectroscopic data.

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 300 MHz or higher NMR spectrometer.

-

-

IR Spectroscopy:

-

Sample Preparation: Place a drop of the neat liquid sample between two KBr or NaCl plates.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

-

Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, noting the molecular ion peak and major fragmentation patterns.

-

Conclusion

This compound is a valuable synthetic intermediate with a critical role in the pharmaceutical industry, particularly in the production of the antiretroviral drug Nevirapine. While detailed public data on its physical and spectroscopic properties are limited, its synthetic pathway and subsequent chemical transformations are established. This guide provides a foundational understanding of this compound for researchers and professionals in drug discovery and development, highlighting its synthesis, chemical characteristics, and significance in the broader context of medicinal chemistry.

References

Solubility profile of Ethyl 2-chloro-4-methylnicotinate in organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloro-4-methylnicotinate is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility profile in organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility of this compound, detailed experimental protocols for quantitative solubility determination, and a typical synthesis workflow. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on equipping researchers with the methodologies to generate this crucial data in-house.

Introduction

This compound (C₉H₁₀ClNO₂) is a substituted pyridine derivative. Its molecular structure, featuring a polar pyridine ring, an ester group, a chloro substituent, and a methyl group, suggests a nuanced solubility behavior in organic solvents. The interplay of these functional groups dictates its interaction with solvents of varying polarities. Predicting and experimentally determining its solubility is a fundamental step in its application in medicinal chemistry and process development.

Predicted Solubility Profile

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected due to the potential for hydrogen bonding with the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, THF): Good solubility is anticipated. The polar nature of these solvents can effectively solvate the polar regions of the this compound molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected. The overall polarity of the molecule is likely too high for significant interaction with nonpolar solvents.

It is crucial to note that these are predictions. Experimental verification is necessary for accurate process design and optimization.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents at various temperatures is not extensively documented. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Solubility (mole fraction) |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined |

| ... | ... | ... | ... |

Experimental Protocols for Solubility Determination

To obtain reliable quantitative solubility data, the following established methods are recommended.

Isothermal Saturation (Shake-Flask) Method

This is a widely used and reliable method for determining thermodynamic solubility.[1][2][3][4]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a shaker bath).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.

-

Quantification: Analyze the concentration of this compound in the clear, saturated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC). A pre-established calibration curve is required for accurate quantification.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100g solvent, mole fraction) based on the determined concentration and the density of the solvent.

Gravimetric Method

This method is straightforward and can be used for non-volatile solutes and solvents.[5][6][7][8]

Methodology:

-

Preparation of Saturated Solution: Prepare a saturated solution as described in the isothermal saturation method (steps 1 and 2).

-

Sampling: Accurately weigh a specific volume of the clear supernatant into a pre-weighed, dry container.

-

Solvent Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute and the solvent) until a constant weight of the dried solute is achieved.

-

Calculation: The weight of the dissolved solute is the difference between the final weight of the container with the residue and the initial weight of the empty container. The weight of the solvent is the difference between the weight of the solution and the weight of the dissolved solute. Solubility can then be expressed as grams of solute per 100 grams of solvent.

Synthesis Workflow

The synthesis of this compound can be achieved through a multi-step process. A representative workflow is outlined below, based on procedures described in the patent literature.[9]

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is sparse in the public domain, this guide provides a robust framework for researchers to determine this essential physicochemical property. The detailed experimental protocols for the isothermal saturation and gravimetric methods offer reliable approaches to generating high-quality solubility data. This information is indispensable for the efficient development of synthetic routes, purification strategies, and formulation designs involving this compound.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. eureka.patsnap.com [eureka.patsnap.com]

The Versatile Pyridine Synthon: A Technical Guide to Ethyl 2-chloro-4-methylnicotinate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged structure. Within the extensive family of pyridine-based building blocks, Ethyl 2-chloro-4-methylnicotinate has emerged as a particularly versatile and valuable synthon. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, with a focus on its role in the development of kinase inhibitors and other targeted therapies. Detailed experimental protocols, quantitative data, and graphical representations of key concepts are presented to equip researchers and drug development professionals with a comprehensive understanding of this important molecule.

Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. A summary of its key physicochemical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| Appearance | White to off-white crystalline solid |

| CAS Number | 50840-02-3 |

Synthesis of this compound

The synthesis of this compound is a critical first step for its utilization as a building block. A common and effective method involves a multi-step sequence starting from readily available precursors.

Synthetic Scheme

The Pivotal Role of Ethyl 2-chloro-4-methylnicotinate in Nevirapine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of Nevirapine, a critical non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1. A particular focus is placed on the role of Ethyl 2-chloro-4-methylnicotinate as a key intermediate in the construction of the drug's unique tricyclic structure. While various synthetic routes to Nevirapine have been developed, the pathways involving nicotinic acid derivatives remain fundamental. This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and quantitative data to support research and development in this area.

Introduction to Nevirapine and its Synthesis

Nevirapine's molecular architecture, 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one, necessitates a convergent synthesis strategy, typically involving the coupling of two substituted pyridine rings followed by a cyclization step. Historically, the manufacturing processes have evolved to improve yield, reduce costs, and enhance safety. Early generation methods employed 2-chloro-nicotinic acid and 2-chloro-3-amino-4-picoline (CAPIC) as starting materials, achieving an overall yield of approximately 59%.[3] A second-generation process utilized 2-cyclopropylamino-nicotinic acid (2-CAN), improving the yield to around 68%.[3] More recent advancements, such as the "Medicines for All" process, have further optimized the synthesis by using methyl 2-cyclopropylaminonicotiniate (Me-CAN) and CAPIC in a one-pot reaction, boasting an impressive overall yield of 87%.[1]

This compound serves as a crucial precursor in the synthesis of one of the key building blocks, 2-chloro-3-amino-4-methylpyridine (CAPIC). The following sections will detail the synthesis of this compound and its subsequent conversion to CAPIC, followed by the condensation and cyclization steps to yield Nevirapine.

Synthesis of the Intermediate: this compound

The preparation of this compound can be achieved through a multi-step process starting from readily available materials like ethyl cyanoacetate and acetone.

Experimental Protocol: Synthesis of this compound

This protocol is based on a patented synthetic route.

Step 1: Synthesis of Condensation Compound I (Ethyl 2-cyano-3-methylbut-2-enoate)

-

Ethyl cyanoacetate and acetone are subjected to a condensation reaction in the presence of a catalyst to yield the corresponding condensation product.

Step 2: Synthesis of Conjugated Enamine (Condensation Compound II)

-

N,N-dimethylformamide dimethyl acetal (DMF-DMA) is reacted with the condensation compound I to form a conjugated enamine.

Step 3: Cyclization to this compound

-

The conjugated enamine is then cyclized using hydrochloric acid in ethanol to form the target intermediate, this compound.

Conversion of this compound to 2-chloro-3-amino-4-methylpyridine (CAPIC)

This compound is a versatile intermediate that can be converted to the critical Nevirapine precursor, 2-chloro-3-amino-4-methylpyridine (CAPIC), through ammonolysis and subsequent Hofmann degradation.

Experimental Protocol: Synthesis of CAPIC from this compound

The following protocol is derived from patent literature describing the conversion.

Step 1: Ammonolysis to 2-chloro-4-methyl-nicotinamide

-

Charge a reaction vessel with 48g (0.24 mol) of Ethyl 2-chloro-4-methyl-nicotinate and 80g of ethylene glycol.

-

Heat the mixture to 120°C.

-

Pass ammonia gas through the reaction mixture for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and add 20g of water.

-

Separate the layers and extract the aqueous layer three times with 20ml of dichloromethane.

-

Combine the organic phases and concentrate to obtain 2-chloro-4-methyl-nicotinamide.

Step 2: Hofmann Degradation to 2-chloro-3-amino-4-methylpyridine (CAPIC)

-

The resulting 2-chloro-4-methyl-nicotinamide is then subjected to a Hofmann degradation reaction to yield the final intermediate, 2-chloro-3-amino-4-methylpyridine (CAPIC).

Quantitative Data

| Reaction Step | Starting Material | Product | Molar Yield |

| Ammonolysis of this compound | This compound | 2-chloro-4-methyl-nicotinamide | 85.0%[4] |

Synthesis of Nevirapine from Nicotinic Acid Derivatives and CAPIC

The core of Nevirapine synthesis lies in the coupling of a nicotinic acid derivative with 2-chloro-3-amino-4-methylpyridine (CAPIC), followed by an intramolecular cyclization. A highly efficient one-pot procedure has been developed for this transformation.

Experimental Workflow: One-Pot Nevirapine Synthesis

The following diagram illustrates the logical flow of the one-pot synthesis of Nevirapine from a methyl nicotinate derivative and CAPIC.

Caption: One-pot synthesis workflow for Nevirapine.

Experimental Protocol: One-Pot Synthesis of Nevirapine

This protocol is adapted from the "Medicines for All" process and utilizes methyl 2-cyclopropylaminonicotiniate (Me-CAN), a close analog of the ethyl ester, demonstrating the general applicability of this synthetic strategy.[1]

Materials:

-

2-chloro-3-amino-4-picoline (CAPIC)

-

Sodium hydride (60% dispersion in oil)

-

Methyl 2-cyclopropylaminonicotiniate (Me-CAN)

-

Diglyme

Procedure:

-

Charge a reactor with CAPIC and sodium hydride in diglyme.

-

Slowly add a solution of Me-CAN in diglyme to the reactor, maintaining the temperature between 60-65°C. The reaction is slightly exothermic.

-

Monitor the formation of the intermediate, 2-(cyclopropylamino)nicotinamido-3'-amino-2'-chloro-4'-methylpyridine (CYCLOR), by in-process control (e.g., HPLC). The reaction is considered complete when approximately 85% of CYCLOR is formed and CAPIC is fully consumed.

-

Once the formation of the intermediate is complete, heat the reaction mixture to 80-85°C to effect cyclization.

-

Monitor the cyclization reaction until approximately 1% of the CYCLOR intermediate remains.

-

Cool the reaction mixture to 0-5°C and slowly quench with water.

-

Distill off a portion of the diglyme/water mixture under reduced pressure.

-

Add water to dissolve the salts and induce crystallization of the crude Nevirapine.

-

Isolate the crude Nevirapine by filtration.

Quantitative Data for the One-Pot Nevirapine Synthesis

| Parameter | Value |

| Overall Yield | 87%[1] |

| Purity (Crude) | Meets or exceeds USP specifications[1] |

| Reaction Solvent | Diglyme |

| Base | Sodium Hydride (NaH) |

| Temperature (Step 1) | 60-65°C[1] |

| Temperature (Step 2) | 80-85°C[1] |

Signaling Pathway of Nevirapine Action

Nevirapine functions by non-competitively inhibiting the HIV-1 reverse transcriptase enzyme. The following diagram illustrates this mechanism of action.

Caption: Mechanism of action of Nevirapine.

Conclusion

This compound is a valuable intermediate in the synthesis of Nevirapine, primarily serving as a precursor to the key building block, 2-chloro-3-amino-4-methylpyridine (CAPIC). The synthetic routes outlined in this guide demonstrate the chemical transformations required to construct Nevirapine from fundamental starting materials. The development of a one-pot synthesis for the final coupling and cyclization steps represents a significant advancement in the efficient and high-yield production of this essential antiretroviral drug. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers and professionals in the field of drug development and manufacturing.

References

- 1. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 2. DE60318444T2 - PROCESS FOR THE PRODUCTION OF NEVIRAPINE - Google Patents [patents.google.com]

- 3. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eureka.patsnap.com [eureka.patsnap.com]

Potential Biological Activities of Ethyl 2-chloro-4-methylnicotinate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloro-4-methylnicotinate and its derivatives represent a class of pyridine compounds with significant potential in medicinal chemistry. While direct biological data on the title compound is limited, its structural similarity to other biologically active nicotinic acid and 2-chloropyridine derivatives suggests a range of plausible therapeutic applications. This technical guide consolidates the available information on analogous compounds to explore the potential anticancer, anti-inflammatory, and antimicrobial activities of this compound derivatives. Detailed experimental protocols for evaluating these activities are provided, alongside visualizations of key synthetic and signaling pathways to facilitate further research and drug development in this area.

Introduction

This compound is a substituted pyridine derivative that has been identified as a key intermediate in the synthesis of pharmaceuticals, most notably the non-nucleoside reverse transcriptase inhibitor, Nevirapine, used in the treatment of HIV.[1][2][3][4] The presence of a chlorinated pyridine ring, a methyl group, and an ethyl ester moiety provides a versatile scaffold for chemical modification, making its derivatives attractive candidates for drug discovery programs. This guide explores the potential biological activities of these derivatives by examining the established activities of structurally related nicotinic acid and 2-chloronicotinate analogues.

Potential Biological Activities

Based on the biological profiles of analogous compounds, derivatives of this compound are hypothesized to possess anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Nicotinic acid and its derivatives have been extensively investigated for their anticancer potential.[5][6] The pyridine ring is a common scaffold in many kinase inhibitors and other anticancer agents.

Potential Mechanisms of Action:

-

Kinase Inhibition: The pyridine core is a key pharmacophore in inhibitors of signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis.[7]

-

Induction of Apoptosis: Certain chlorinated chalcones, which share structural motifs with potential derivatives, have been shown to induce apoptosis in cancer cells.[8]

Supporting Evidence from Analogous Compounds: Studies on various nicotinic acid derivatives have demonstrated significant in vitro cytotoxicity against a range of cancer cell lines. While specific IC50 values for this compound derivatives are not available in the public domain, the data from related compounds, as summarized in Table 1, suggest that this class of molecules warrants investigation for its antiproliferative effects.

Table 1: In Vitro Cytotoxicity of Selected Nicotinic Acid and Related Derivatives

| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |

| Nicotinamide Derivatives | HGC-27 | IC50 | 5-10 | [2] |

| 1,3,4-Oxadiazole Derivatives | MCF-7, Caco-2 | IC50 | 3.69 - 55.5 | [5] |

| Organotin(IV) Derivatives of 2-Mercaptonicotinic Acid | Sarcoma Cells | - | Strong Cytotoxicity | [6] |

| Ciminalum–thiazolidinone Hybrids | NCI60 Cell Lines | GI50 | 1.57 - 2.80 | [8] |

Anti-inflammatory Activity

Nicotinic acid is known for its effects on lipid metabolism and has also been shown to possess anti-inflammatory properties.[9] Derivatives of nicotinic acid have been explored as novel anti-inflammatory agents.[10][11][12]

Potential Mechanisms of Action:

-

COX-2 Inhibition: Some novel nicotinate derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[10]

-

Modulation of Pro-inflammatory Cytokines: Nicotinic acid can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6, often through the GPR109A receptor and subsequent downstream signaling involving the NF-κB pathway.[9]

Supporting Evidence from Analogous Compounds: Research on various nicotinic acid derivatives has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. Table 2 summarizes key findings for related compounds, suggesting that derivatives of this compound could exhibit similar properties.

Table 2: Anti-inflammatory Activity of Selected Nicotinic Acid Derivatives

| Compound Class | Assay | Key Findings | Reference |

| Novel Nicotinate Derivatives | In vitro COX-1/COX-2 inhibition | Potent and selective COX-2 inhibition | [10] |

| Novel Nicotinate Derivatives | Carrageenan-induced rat paw edema | Significant in vivo anti-inflammatory activity | [10] |

| 2-Substituted Phenyl Derivatives of Nicotinic Acid | Cytokine level determination (TNF-α, IL-6) | Reduction in pro-inflammatory cytokines | [12] |

| Nicotinic Acid | LPS-stimulated human monocytes | Reduced secretion of TNF-α, IL-6, and MCP-1 | [9] |

Antimicrobial Activity

The pyridine nucleus is a constituent of many natural and synthetic compounds with a broad spectrum of antimicrobial activity. The presence of a chlorine atom can often enhance the antimicrobial properties of a molecule.

Potential Mechanisms of Action:

-

Enzyme Inhibition: A derivative of ethyl nicotinate has been shown to inhibit biotin carboxylase, an essential enzyme in fatty acid synthesis in bacteria, suggesting a potential mechanism for antibacterial action.[13][14][15]

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the ethyl ester and the pyridine ring could facilitate interaction with and disruption of microbial cell membranes.

Supporting Evidence from Analogous Compounds: Various chlorinated and nicotinic acid-based compounds have been reported to exhibit activity against a range of bacterial and fungal pathogens. While specific MIC values for this compound derivatives are not readily available, the data from related structures in Table 3 indicate a promising area for investigation.

Table 3: Antimicrobial Activity of Selected Related Compounds

| Compound Class | Organism(s) | Activity Metric | Value | Reference |

| 4-Chlorocinnamic Acid Esters | Candida species | MIC | 0.024 - 0.13 µmol/mL | [16] |

| 4-Chlorocinnamic Acid Esters | Staphylococcus aureus | MIC | Active at highest conc. | [16] |

| Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate | E. coli (efflux compromised) | MIC | 0.45–0.9 µM | [13] |

Experimental Protocols

Synthesis of this compound Derivatives

The core compound, this compound, can be synthesized via a multi-step process starting from ethyl cyanoacetate and acetone.[1] This intermediate can then be further modified to generate a library of derivatives.

General Procedure for Derivatization (Hypothetical):

-

To a solution of this compound in a suitable solvent (e.g., DMF, DMSO), add the desired nucleophile (e.g., an amine, thiol, or alcohol) and a base (e.g., K2CO3, Et3N).

-

Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, and partition between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[17]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol is based on the widely used carrageenan-induced paw edema model in rats.

-

Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

-

Compound Administration: Administer the test compounds orally or intraperitoneally at various doses.

-

Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol follows the general guidelines for determining the Minimum Inhibitory Concentration (MIC).[18][19]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. A resazurin-based assay can be used for colorimetric determination of microbial viability.[18]

Potential Signaling Pathways

Anti-inflammatory Signaling

The anti-inflammatory effects of nicotinic acid derivatives are often mediated through the GPR109A receptor, leading to the inhibition of the NF-κB signaling pathway. This, in turn, reduces the expression of pro-inflammatory cytokines.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound derivatives is currently lacking, the available literature on structurally similar compounds provides a strong rationale for their investigation as potential anticancer, anti-inflammatory, and antimicrobial agents. The synthetic accessibility of this scaffold, coupled with the promising biological profiles of related nicotinic acid and 2-chloropyridine derivatives, makes it an attractive starting point for drug discovery campaigns.

Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in the biological assays detailed in this guide. Elucidation of their precise mechanisms of action and structure-activity relationships will be crucial for the development of novel therapeutic agents based on this promising chemical scaffold.

References

- 1. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]

- 4. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy Ethyl 2,4-dichloro-6-methylnicotinate | 86129-63-7 [smolecule.com]

- 7. benchchem.com [benchchem.com]

- 8. chembk.com [chembk.com]

- 9. vapourtec.com [vapourtec.com]

- 10. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]

- 12. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytotoxicity Assessment of Organotin(IV) (2-Metoxyethyl) Methyldithiocarbamate Compounds in Human Leukemia Cell Lines – Oriental Journal of Chemistry [orientjchem.org]

- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-chloro-3-amino-4-methylpyridine from Ethyl 2-chloro-4-methylnicotinate

Application Note: This document provides detailed protocols for the synthesis of 2-chloro-3-amino-4-methylpyridine, a key intermediate in the production of pharmaceuticals like the anti-AIDS drug Nevirapine. The described methods are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The primary route detailed herein involves the conversion of ethyl 2-chloro-4-methylnicotinate to the target amine via a Hofmann rearrangement of the corresponding amide. An alternative pathway involving a Curtius or Schmidt-type rearrangement from the carboxylic acid is also discussed.

Synthetic Strategy Overview

The synthesis of 2-chloro-3-amino-4-methylpyridine from this compound primarily involves two key transformations:

-

Ammonolysis: The starting ester, this compound, is converted to 2-chloro-4-methyl-nicotinamide by reaction with ammonia.

-

Hofmann Rearrangement: The resulting amide undergoes a Hofmann rearrangement to yield the final product, 2-chloro-3-amino-4-methylpyridine.[1]

An alternative approach involves the initial hydrolysis of the ester to 2-chloro-4-methylnicotinic acid, followed by a rearrangement reaction like the Curtius or Schmidt rearrangement to obtain the desired amine.[2][3][4][5]

Experimental Protocols

Method 1: Synthesis via Hofmann Rearrangement

This method is a two-step process starting from this compound.

Step 1: Synthesis of 2-chloro-4-methyl-nicotinamide

This step involves the ammonolysis of the starting ester.

-

Reagents and Materials:

-

Ethyl 2-chloro-4-methyl-nicotinate

-

Ethylene glycol

-

Ammonia gas

-

Water

-

Dichloromethane

-

-

Procedure:

-

In a suitable reaction vessel, combine 48g (0.24 mol) of ethyl 2-chloro-4-methyl-nicotinate and 80g of ethylene glycol.

-

Heat the mixture to 120°C.

-

Bubble ammonia gas through the reaction mixture for 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add 20g of water and separate the layers.

-

Extract the aqueous layer three times with 20ml of dichloromethane each time.

-

Combine the organic phases and concentrate under reduced pressure to obtain 2-chloro-4-methyl-nicotinamide.

-

Step 2: Hofmann Rearrangement to 2-chloro-3-amino-4-methylpyridine

This step converts the intermediate amide to the final amine product.

-

Reagents and Materials:

-

2-chloro-4-methyl-nicotinamide (referred to as 2-chloro-3-amido-4-picoline in the source)

-

Sodium hydroxide

-

Bromine

-

Water

-

Methylene chloride

-

-

Procedure:

-

Prepare a solution of sodium hydroxide (8.14 g, 0.224 moles) in 205 mL of water in a stirred reaction vessel and cool to 0°C.[6]

-

Slowly add bromine (34.7 g, 0.204 moles) to the sodium hydroxide solution at 0°C.[6]

-

Add 34.7 g (0.204 moles) of 2-chloro-4-methyl-nicotinamide to the reaction mixture.[6]

-

Warm the mixture to 22°C.[6]

-

Add an additional 66 mL of water and heat the mixture to 70°C for one hour.[6]

-

Cool the reaction mixture to ambient temperature.[6]

-

Extract the product with methylene chloride (60 mL).[6]

-

Remove the methylene chloride by rotary evaporation to yield 2-chloro-3-amino-4-methylpyridine.[6]

-

Method 2: Synthesis via Hydrolysis and Rearrangement

This alternative method proceeds through the carboxylic acid intermediate.

Step 1: Hydrolysis of this compound

-

Reagents and Materials:

-

Ethyl 2-chloro-4-methyl-nicotinate

-

Sodium hydroxide solution (2N)

-

Ethanol

-

Hydrochloric acid (2N)

-

Ether

-

Magnesium sulfate

-

-

Procedure:

-

Reflux a mixture of 21.8 g (0.109 mole) of ethyl 2-chloro-4-methyl-nicotinate and 55 mL of a 2N sodium hydroxide solution in 20 mL of ethanol for 8 hours.[2]

-

Acidify the solution with 2N hydrochloric acid.[2]

-

Extract the product with ether.[2]

-

Dry the organic phase over magnesium sulfate, filter, and concentrate to give 2-chloro-4-methylnicotinic acid.[2]

-

Step 2: Conversion to 2-chloro-3-amino-4-methylpyridine

The resulting carboxylic acid can be converted to the amine via reactions like the Curtius or Schmidt rearrangement.[4][5] These reactions typically involve the formation of an acyl azide intermediate which then rearranges to an isocyanate, followed by hydrolysis to the amine.[7][8][9]

Data Summary

| Parameter | Value | Reference |

| Step 1 (Ammonolysis) | ||

| Starting Material | Ethyl 2-chloro-4-methyl-nicotinate | |

| Molar Amount | 0.24 mol | |

| Product | 2-chloro-4-methyl-nicotinamide | |

| Yield (molar) | 85.0% | |

| Purity | 90.2% | |

| Step 2 (Hofmann Rearrangement) | ||

| Starting Material | 2-chloro-4-methyl-nicotinamide | [6] |

| Molar Amount | 0.204 moles | [6] |

| Product | 2-chloro-3-amino-4-methylpyridine | [6] |

| Yield | Not explicitly stated, but product mass was 24.8 g | [6] |

| Alternative Step 1 (Hydrolysis) | ||

| Starting Material | Ethyl 2-chloro-4-methyl-nicotinate | [2] |

| Molar Amount | 0.109 mole | [2] |

| Product | 2-chloro-4-methylnicotinic acid | [2] |

| Yield | 79% | [2] |

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthetic pathways described.

Caption: Synthetic routes to 2-chloro-3-amino-4-methylpyridine.

Caption: Key steps of the Hofmann rearrangement.

References

- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 2. US6136982A - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]

- 3. WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 6. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 9. Curtius Rearrangement [organic-chemistry.org]

Application Notes and Protocols for the Suzuki Coupling Reaction of Ethyl 2-chloro-4-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl structures which are prevalent in many pharmaceutical compounds.[1] Ethyl 2-chloro-4-methylnicotinate is a valuable building block, and its functionalization via Suzuki coupling allows for the introduction of a diverse range of aryl and heteroaryl substituents at the 2-position of the pyridine ring.

However, the coupling of 2-chloropyridines, such as this compound, presents a greater challenge compared to their bromide or iodide counterparts due to the strength of the C-Cl bond.[1] This inertness necessitates the use of highly active palladium catalyst systems to facilitate the rate-determining oxidative addition step of the catalytic cycle.[2] This document provides an overview of typical reaction conditions, detailed experimental protocols, and a workflow for the successful Suzuki coupling of this compound with various boronic acids.

Key Reaction Parameters

Successful Suzuki coupling of less reactive aryl chlorides is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.

-

Catalyst and Ligand: For challenging substrates like 2-chloropyridines, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are often required to achieve high yields.[2] These ligands stabilize the palladium catalyst and promote the difficult oxidative addition step.[2] More traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used, though they may necessitate higher temperatures and longer reaction times.[3]

-

Base: The choice of base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[2] Strong inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective in these couplings.[2]

-

Solvent: The reaction is typically performed in aprotic polar solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF), often in a biphasic mixture with water.[4] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[5]

-

Temperature: Elevated temperatures, typically in the range of 80-120 °C, are necessary to overcome the activation energy for the cleavage of the C-Cl bond.[4] Microwave-assisted synthesis can be a highly effective alternative for accelerating the reaction.[4]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki coupling of 2-chloropyridine derivatives with arylboronic acids, based on literature precedents for analogous substrates. These serve as a starting point for the optimization of the reaction with this compound.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 18 | High | 2-Chloropyridine[1] |

| 2 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (2:1) | 100 | 15 min (µW) | 80 | 2,4-Dichloropyrimidine[3] |

| 3 | Pd₂(dba)₃ (1.5) | t-Bu₃P (3) | K₃PO₄ (3) | Toluene | 80 | 12 | High | Aryl Chlorides[5] |

| 4 | PdCl₂(dppf) (5) | - | K₂CO₃ (3) | DMF/H₂O (4:1) | 90 | 16 | Moderate | 2-Chloropyridine |

Experimental Protocols

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) as the catalysts and some reagents are air-sensitive.

Protocol 1: High-Activity Catalyst System (Pd/SPhos)

This protocol is adapted from established methods for the coupling of challenging 2-chloropyridines and is recommended for achieving high yields.[1]

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane, anhydrous (5 mL)

-

Water, degassed (1 mL)

-

Nitrogen or Argon gas

-

Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

-

Septum and needles

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.[1]

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[1]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-methylnicotinate product.[4]

Protocol 2: Conventional Catalyst System (Pd(PPh₃)₄) with Microwave Irradiation

This protocol utilizes a more conventional catalyst and employs microwave irradiation to accelerate the reaction, which has proven effective for similar heterocyclic systems.[3]

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.5 mmol, 1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (4 mL)

-

Water (2 mL)

-

Microwave-safe reaction vessel with a magnetic stir bar

-

Microwave reactor

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

-

Solvent Addition: Add 1,4-dioxane and water to the vessel.

-

Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature of 100-120 °C for 15-30 minutes.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS after cooling the reaction vessel.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow Diagram

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 2-chloro-4-methylnicotinate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of ethyl 2-chloro-4-methylnicotinate with various primary amines. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds, which are pivotal in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[1][2] The protocols outlined herein are based on established principles of the Buchwald-Hartwig reaction and provide a starting point for optimization in specific research and development contexts.[3]

Introduction

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that utilizes a palladium catalyst, a phosphine ligand, and a base to couple an aryl or heteroaryl halide with an amine.[1][2] This methodology has largely superseded harsher, traditional methods for C-N bond formation, such as the Ullmann condensation, due to its milder reaction conditions, broader substrate scope, and greater functional group tolerance.[1][4] For this compound, the chloro-substituent at the 2-position of the pyridine ring is an excellent handle for introducing diverse primary amine functionalities, thereby enabling the synthesis of a wide range of substituted nicotinic acid derivatives. These products can serve as key intermediates in drug discovery programs.

General Reaction Scheme

The general transformation involves the coupling of this compound with a primary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Caption: General scheme of the Buchwald-Hartwig amination.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes key parameters and provides general guidance for the amination of this compound.

| Parameter | Options | General Recommendations and Considerations |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, PEPPSI-IPr, Buchwald Precatalysts (G2, G3, G4) | Buchwald precatalysts are often preferred for their air and moisture stability and high reactivity, allowing for lower catalyst loadings and milder conditions.[5] Pd₂(dba)₃ and Pd(OAc)₂ are also effective but may require in situ reduction to the active Pd(0) species.[6] |

| Ligand | XPhos, SPhos, RuPhos, JohnPhos, BrettPhos, XantPhos | Bulky, electron-rich biaryl phosphine ligands are generally the most effective for the amination of aryl chlorides.[3][5] The choice of ligand can significantly impact reaction efficiency and should be screened for optimal results with a specific primary amine. BrettPhos is particularly well-suited for coupling primary amines.[6] |

| Base | NaOtBu, KOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases like sodium or potassium tert-butoxide are commonly used and often lead to faster reactions.[3] For substrates with base-sensitive functional groups, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ may be more suitable, although this may require higher reaction temperatures or longer reaction times.[3][7] |

| Solvent | Toluene, Dioxane, THF, t-BuOH | Anhydrous, aprotic solvents are standard.[3][4] Toluene and dioxane are frequently used due to their ability to dissolve the various reaction components and their relatively high boiling points. |

| Temperature | 80-120 °C | The optimal temperature will depend on the reactivity of the specific primary amine and the chosen catalyst system. Less reactive amines or weaker bases may necessitate higher temperatures to achieve a reasonable reaction rate. |

| Catalyst Loading | 0.5 - 5 mol% | Lower catalyst loadings are generally desirable. Optimization studies can be performed to minimize the amount of palladium used. |

Experimental Protocols

4.1. General Protocol for Buchwald-Hartwig Amination

This protocol provides a general starting point for the amination of this compound with a primary amine. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

This compound

-

Primary amine (1.1 - 1.5 equivalents)

-

Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

-

Ligand (if not using a precatalyst, e.g., XPhos, 1.2-2.4 mol%)

-

Base (e.g., NaOtBu, 1.5 - 2.0 equivalents)

-

Anhydrous solvent (e.g., toluene)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

To an oven-dried Schlenk tube, add the palladium precatalyst, ligand (if necessary), and base.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add this compound and the primary amine to the Schlenk tube.

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., 100 °C).

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

4.2. Safety Precautions

-

Palladium catalysts and phosphine ligands should be handled in a fume hood.

-

Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.

-

Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.

Visualizations

Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination.

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

The following diagram outlines the typical workflow for setting up and performing the Buchwald-Hartwig amination.

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |